molecular formula C18H15N3O2S B3007271 Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate CAS No. 422276-59-3

Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate

Cat. No.: B3007271
CAS No.: 422276-59-3
M. Wt: 337.4
InChI Key: VXTZJSLJRURZHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The benzimidazole and quinazoline moieties in this compound are known for their significant biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with 2-chloroquinazoline in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzimidazole and quinazoline derivatives .

Scientific Research Applications

Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio)acetate
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
  • 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide

Uniqueness

Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate is unique due to its dual benzimidazole and quinazoline moieties, which confer a broad spectrum of biological activities.

Biological Activity

Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S, with a molecular weight of 337.4 g/mol. The compound features both benzimidazole and quinazoline moieties, which are known for their significant biological activities. These structural components contribute to its potential as an antimicrobial, antiviral, and anticancer agent.

Target Pathways

The compound's mechanism of action involves multiple biochemical pathways, primarily targeting:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the benzimidazole and quinazoline rings enhances its interaction with microbial targets, disrupting their cellular functions.
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It targets specific signaling pathways involved in tumor growth and metastasis, particularly through the inhibition of kinases associated with cell survival .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits viral replication in vitro
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7)
AntioxidantExhibits free radical scavenging activity

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various benzimidazole derivatives, this compound was shown to significantly reduce the viability of MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. This compound exhibited strong inhibitory effects on both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Properties

IUPAC Name

ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-2-23-16(22)11-24-18-20-13-8-4-3-7-12(13)17-19-14-9-5-6-10-15(14)21(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZJSLJRURZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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